(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Overview
Description
- PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase (KAT) II.
- KAT II is an enzyme responsible for most of the brain’s synthesis of kynurenic acid.
- Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function .
Mechanism of Action
Target of Action
The primary target of PF-04859989 hydrochloride is Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid .
Mode of Action
PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of KAT II . It binds to KAT II and inhibits its function, thereby reducing the synthesis of kynurenic acid in the brain .
Biochemical Pathways
By inhibiting KAT II, PF-04859989 hydrochloride affects the kynurenine pathway , which is involved in the production of kynurenic acid . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder .
Pharmacokinetics
This suggests that it is well-absorbed and able to cross the blood-brain barrier, which is crucial for its role in modulating brain chemistry .
Result of Action
The inhibition of KAT II by PF-04859989 hydrochloride leads to a reduction in the synthesis of kynurenic acid in the brain . This can potentially alleviate symptoms associated with disorders linked to elevated levels of kynurenic acid, such as schizophrenia and bipolar disorder .
Biochemical Analysis
Biochemical Properties
PF-04859989 hydrochloride interacts with the enzyme KAT II, inhibiting its function . The IC50 values for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .
Cellular Effects
The effects of PF-04859989 hydrochloride on cells are primarily related to its inhibition of KAT II. This inhibition can lead to a reduction in the synthesis of kynurenic acid in the brain
Molecular Mechanism
The molecular mechanism of action of PF-04859989 hydrochloride involves its binding to KAT II, leading to the inhibition of this enzyme . This results in a decrease in the production of kynurenic acid, a compound implicated in several psychiatric and neurological disorders .
Temporal Effects in Laboratory Settings
It is known that the compound is a brain-penetrant, irreversible inhibitor, suggesting that its effects may be long-lasting .
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-04859989 hydrochloride has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg . Rats receiving PF-04859989 hydrochloride (5 mg/kg; i.p.) exhibited a significantly lower number of spontaneously active dopamine (DA) neurons per track .
Metabolic Pathways
Given its role as a KAT II inhibitor, it likely impacts the kynurenine pathway .
Transport and Distribution
It is known that the compound is brain-penetrant .
Subcellular Localization
Given its role as a KAT II inhibitor, it is likely to be found in locations where KAT II is present .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.
- industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.
Chemical Reactions Analysis
- PF-04859989 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific synthetic steps employed.
Scientific Research Applications
- PF-04859989 hydrochloride finds applications in various fields:
Chemistry: As a tool compound for studying kynurenine metabolism and its impact on brain function.
Biology: Investigating the role of kynurenic acid in neuroinflammation and neuroprotection.
Medicine: Potential therapeutic implications for psychiatric and neurological disorders.
Industry: Developing novel drugs targeting KAT II.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find a direct comparison with similar compounds.
- Further research may reveal unique features that distinguish PF-04859989 hydrochloride from related molecules.
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBDOKCHIUXAY-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628698 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-33-8 | |
Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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